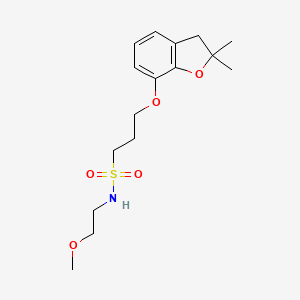

![molecular formula C14H22N4O B2401123 2-氨基-4-[3-(二甲氨基)哌啶-1-基]苯甲酰胺 CAS No. 2416243-75-7](/img/structure/B2401123.png)

2-氨基-4-[3-(二甲氨基)哌啶-1-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

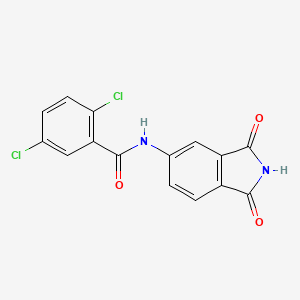

The compound “2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide” is a complex organic molecule that contains several functional groups. It has an amide group (-CONH2), an amino group (-NH2), and a piperidine ring (a six-membered ring with one nitrogen atom). These functional groups suggest that the compound could participate in a variety of chemical reactions and could have potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzamide derivative with a piperidine derivative. The exact method would depend on the specific substituents on these starting materials .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a benzamide core with an amino group at the 2-position and a piperidine ring attached at the 4-position. The piperidine ring would also have a dimethylamino substituent .Chemical Reactions Analysis

Given the functional groups present in this molecule, it could participate in a variety of chemical reactions. The amide and amino groups could act as nucleophiles in reactions with electrophiles. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and amino groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .科学研究应用

Pharmacological Applications

Compounds with similar structures have been used as central building blocks for a wide range of pharmacological applications . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Antimicrobial Applications

Compounds with similar structures have been reported to have antimicrobial properties . This could make them useful in the development of new antimicrobial drugs.

Anti-Inflammatory and Analgesic Applications

These compounds have also been reported to have anti-inflammatory and analgesic activities . This suggests they could be used in the development of new pain relief medications.

Antihypertensive Applications

Compounds with similar structures have been reported to have antihypertensive properties . This could make them useful in the treatment of high blood pressure.

Corrosion Inhibition

While not directly related to the compound , similar compounds have been used as corrosion inhibitors . This suggests potential industrial applications.

Anticonvulsant Applications

Compounds with similar structures have been reported to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.

Antituberculostatic Applications

These compounds have also been reported to have antituberculostatic activities . This suggests they could be used in the treatment of tuberculosis.

作用机制

Target of Action

The primary target of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Mode of Action

The compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition likely results in changes to the signaling pathways these kinases are involved in, potentially leading to altered cellular functions.

属性

IUPAC Name |

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQFVZKCSSAVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)

![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)